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Compound of Interest

Compound Name: [1(2H),3'-Bipyridin]-2-one
CAS No.: 60532-44-7
Cat. No.: B13138935

Get Quote

Part 1: Structural & Synthetic Context[1][2]
Chemical Identity[3][4][5]

» IUPAC Name: 1-(Pyridin-3-yl)pyridin-2(1H)-one

e CAS Number: 54231-35-5 (Note: This CAS often refers to precursors; exact isomer registry
varies by database. Always verify by structure).

e Molecular Formula: C10HsN20
¢ Molecular Weight: 172.19 g/mol

o Core Scaffold: An N-linked bi-heterocycle consisting of a 2-pyridone lactam ring attached at
the N1 position to the C3 position of a pyridine ring.

The Tautomeric Imperative

Unlike free 2-hydroxypyridine, which exists in equilibrium between pyridin-2-ol (lactim) and
pyridin-2(1H)-one (lactam), the N-arylation at the 1-position locks this molecule into the lactam
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form. This structural rigidity is a critical spectroscopic handle:
» IR Consequence: Appearance of a strong carbonyl stretch.

 NMR Consequence: Distinct deshielding of the pyridone ring protons due to loss of full
aromaticity compared to the pyridine ring.

Synthetic Origin & Impurity Profile

This scaffold is typically synthesized via Chan-Lam oxidative coupling using copper(ll) catalysis
(e.g., Cu(OAc)2) to couple 2-hydroxypyridine with 3-pyridylboronic acid.

e Critical Impurities to Monitor:
o Residual Boronic Acid (*H NMR: broad singlets, exchangeable).
o Copper residues (Paramagnetic quenching in NMR).

o Regioisomers (O-arylation vs. N-arylation).[1] Note: O-arylation yields 2-(pyridin-3-
yloxy)pyridine, distinguishable by the lack of a carbonyl signal in 3C NMR.

Part 2: Spectroscopic Characterization[7]
Infrared Spectroscopy (FT-IR)

The IR spectrum provides the quickest confirmation of the N-arylated lactam structure over the
O-arylated ether.

] Wavenumber . . .
Functional Group ( 1 Intensity Diagnostic Note
cm-

Definitive proof of N-
C=0 Stretch (Lactam) 1660 — 1690 Strong arylation. O-isomers
lack this band.

Skeletal vibrations of

C=C / C=N Stretch 1580 — 1610 Medium o
the pyridine ring.
C-H Stretch Typical
_ 3000 — 3100 Weak _
(Aromatic) heteroaromatic C-H.
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Mass Spectrometry (ESI-MS)

 lonization Mode: Electrospray lonization (ESI), Positive Mode.
e Molecular lon: [M+H]* = 173.07 m/z.
o Fragmentation Pattern (MS/MS):

o Loss of CO (28 Da): A characteristic fragmentation of cyclic amides (pyridones). Precursor
173 - Product 145 m/z.

o Loss of HCN (27 Da): Typical of pyridine ring degradation.

Nuclear Magnetic Resonance (NMR)

The *H NMR spectrum is complex due to two distinct spin systems (Pyridone vs. Pyridine) that
may overlap. The following data assumes a solvent of DMSO-de or CDCIs (shifts vary slightly).

'H NMR Assignment Strategy

The molecule possesses 8 aromatic protons.
e Ring A (Pyridone): Protons H3, H4, H5, H6.

e Ring B (Pyridine): Protons H2', H4', H5', HE'.
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Proton

Approx. Shift Coupling (J Structural

(3 ppm)

Multiplicity

Hz)

Logic

H2'

8.65-8.80

Singlet (d)

J~2.0

Most deshielded,;
flanked by N and
the
electronegative

lactam N.

H6'

8.55-8.65

Doublet (dd)

J~48,15

Alpha to pyridine
nitrogen; typical

pyridine shift.

H6

7.60—-7.80

Doublet (dd)

J~7.0,20

Alpha to lactam
nitrogen;
deshielded but
less than
pyridine a-

protons.

H4'

7.80 -7.95

Doublet (dt)

J~8.0,2.0

Para to pyridine

nitrogen.

H4

7.40—7.55

Multiplet

Gamma to

lactam nitrogen.

H5'

7.45 —-7.55

DD / Multiplet

J~8.0,4.8

Meta to pyridine
nitrogen; most
shielded on Ring
B.

H3

6.50-6.70

Doublet

J~9.0

Alpha to
Carbonyl.
Diagnostic:
Highly shielded
doublet
characteristic of

pyridones.

H5

6.30 - 6.45

Triplet (td)

J~7.0,15

Beta to lactam

nitrogen.
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Key Differentiation:
e Look for the H3 doublet upfield (approx 6.6 ppm). This confirms the pyridone ring.

o Look for the H2' singlet downfield (approx 8.7 ppm). This confirms the 3-substitution on the
pyridine ring.

3C NMR Diagnostic Peaks[2]

e C=0 (Lactam):160.0 — 164.0 ppm. (The O-isomer would show an aromatic C-O carbon ~160
ppm but no carbonyl).

e Pyridine C2'/ C6': 145.0 — 150.0 ppm (Alpha carbons).
e Pyridone C3/ C5: 105.0 — 120.0 ppm (Shielded alkenic carbons).

Part 3: Experimental Protocol for Purity Assessment

This protocol ensures the compound is suitable for biological screening, removing copper and
boronic acid artifacts.

Sample Preparation

e Solvent: Dissolve 5-10 mg of the solid in 0.6 mL DMSO-ds (preferred for solubility and
separating water peaks).

« Filtration: If the solution is cloudy, filter through a 0.2 um PTFE syringe filter (cloudiness often
indicates inorganic salts or Cu oxides).

Acquisition Parameters (400 MHz Instrument)
e Pulse Sequence:zg30 (Standard 1D proton).

o Relaxation Delay (D1): Set to 5.0 seconds. Reason: The isolated H2' proton and quaternary
carbons have long T1 relaxation times. Short D1 leads to poor integration accuracy.

e Scans (NS): Minimum 64 scans to detect minor isomeric impurities (<1%).

Workflow Diagram
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The following Graphviz diagram illustrates the logical flow for confirming structure and purity.
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Validated Structure:
[1(2H),3"-Bipyridin]-2-one

Click to download full resolution via product page

© 2026 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b13138935/docs?utm_src=pdf-body-img#comprehensive-spectroscopic-characterization-of-1-2h-3-bipyridin-2-one-a-technical-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13138935?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Caption: Logical workflow for distinguishing N-arylated pyridones from O-arylated isomers and
validating connectivity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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